methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate
Description
Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidin-3-one core fused with an azepane ring (a seven-membered secondary amine) at the 7-position. The structure is further modified by an acetamido linker connected to a methyl benzoate group at the 4-position of the phenyl ring. The methyl benzoate group enhances solubility compared to alkyl-substituted analogs, while the azepane moiety may confer conformational flexibility, influencing receptor interactions .
Properties
IUPAC Name |
methyl 4-[[2-[7-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-31-19(29)15-6-8-16(9-7-15)22-18(28)14-27-21(30)26-13-10-17(23-20(26)24-27)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDERFCWWYWSJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate typically involves multi-step reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the azepane ring and the benzoate ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. The azepane ring and benzoate ester group contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrimidine Derivatives
- Structure : 2-[7-(azepan-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-ethylphenyl)acetamide.
- Key Differences : Replaces the methyl benzoate with a 3-ethylphenyl group.
- Properties :
- Higher logP (3.1856 vs. ~3.2 for the target compound) due to the ethyl group.
- Lower solubility (logSw = -3.2157) compared to the ester-containing target.
Quinazolinone-Derived Azo Compounds ()
- Structure: Azo-linked quinazolinones (e.g., compounds 5–9) with triazole or azo substituents.
- Key Differences: Quinazolinone core vs. triazolo-pyrimidine; azo groups introduce π-conjugation and redox activity.
- Properties: Azo compounds exhibit distinct electronic absorption spectra, useful in photodynamic applications. Quinazolinones are known for kinase inhibition, whereas triazolo-pyrimidines may target GPCRs (e.g., adenosine receptors; ) .
Benzooxazine-Pyrimidine Hybrids ()
- Structure : 6-(pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives.
- Key Differences: Oxazinone and oxadiazole rings vs. triazolo-pyrimidine.
- Properties :
Oxazolo-Pyrimidine Derivatives ()
- Structure: 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid.
- Key Differences : Oxazole-pyrimidine hybrid with a smaller molecular weight (236.23 g/mol vs. ~394 g/mol for the target compound).
- Properties: Lower logP (~2.5 estimated) due to the carboxylic acid group. Potential for increased renal clearance compared to lipophilic analogs .
Tetrahydroimidazo-Pyridine Derivatives ()
- Structure: Nitrophenyl- and cyano-substituted tetrahydroimidazo[1,2-a]pyridines.
- Key Differences: Electron-withdrawing groups (nitro, cyano) vs. electron-donating methyl benzoate.
- Cyano groups improve binding to metalloenzymes (e.g., carbonic anhydrase) .
Triazole-Pyrazole Hybrids ()
- Structure : Triazenylpyrazole hybrids with benzonitrile substituents.
- Key Differences : Pyrazole ring vs. azepane; benzonitrile vs. benzoate.
- Properties :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Pharmacological Potential: The triazolo-pyrimidine core is prevalent in kinase inhibitors (e.g., JAK2) and adenosine receptor ligands (). The azepane group’s flexibility may enhance binding to GPCRs like A2A or A3 subtypes .
- Solubility vs. Permeability : The methyl benzoate in the target compound improves solubility over P573-1541’s ethylphenyl group, which could optimize oral bioavailability .
- Synthetic Accessibility : Analogous compounds () use hydrazine or oxadiazole intermediates, suggesting feasible routes for scaling up the target compound .
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